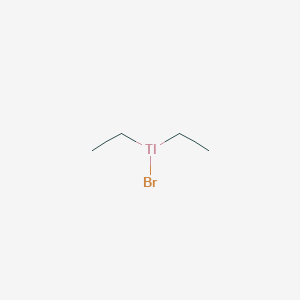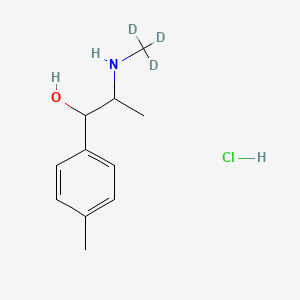![molecular formula C11H16 B11939374 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 473-00-7](/img/structure/B11939374.png)
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene is a bicyclic compound with a unique structure that includes a double bond and two methyl groups. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene can be achieved through several methods. One common approach involves the polymerization of nopadiene, a pinene-derived cyclic diene, using anionic and catalytic polymerization techniques . Another method includes the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization processes. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Catalysis: It is used as a ligand in metal complex catalysis, enhancing the efficiency of catalytic reactions.
Mechanism of Action
The mechanism of action of 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways. For example, in polymerization reactions, the compound undergoes a series of addition reactions, leading to the formation of long polymer chains. The presence of the double bond and methyl groups influences the reactivity and stability of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethynyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-
- Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate
Uniqueness
2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene is unique due to its specific structure, which includes a double bond and two methyl groups. This structure imparts distinct reactivity and stability, making it valuable in various chemical reactions and applications.
Properties
CAS No. |
473-00-7 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
2-ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C11H16/c1-4-8-5-6-9-7-10(8)11(9,2)3/h4-5,9-10H,1,6-7H2,2-3H3 |
InChI Key |
HSBGCCSTQMHQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B11939331.png)



![Dibenzo[b,d]furan-2-yl(phenyl)methanone](/img/structure/B11939343.png)

![1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid](/img/structure/B11939370.png)


![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)
